Valsartan D9

Vue d'ensemble

Description

Valsartan D9 est une version marquée au deutérium du valsartan, un antagoniste synthétique du récepteur de type 1 de l’angiotensine II non peptidique. Le valsartan est principalement utilisé pour le traitement de l’hypertension artérielle et de l’insuffisance cardiaque. En bloquant l’action de l’angiotensine II, le valsartan contribue à dilater les vaisseaux sanguins et à réduire la pression artérielle .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du Valsartan D9 implique l’incorporation d’atomes de deutérium dans la molécule de valsartan. Cela peut être réalisé par différentes méthodes, y compris l’utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. La voie de synthèse spécifique peut varier, mais elle implique généralement les étapes suivantes :

Préparation d’Intermédiaires Deutérés : Des réactifs deutérés sont utilisés pour préparer des intermédiaires qui contiennent des atomes de deutérium.

Réactions de Couplage : Ces intermédiaires sont ensuite couplés à d’autres composants pour former la molécule finale de valsartan deutéré.

Purification : Le produit final est purifié à l’aide de techniques telles que la chromatographie pour garantir le niveau de deutération souhaité.

Méthodes de Production Industrielle : La production industrielle du this compound suit des principes similaires, mais à plus grande échelle. Le processus implique :

Synthèse en Masse : De grandes quantités de réactifs deutérés sont utilisées pour produire des intermédiaires deutérés.

Optimisation des Conditions de Réaction : Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté.

Purification et Contrôle de la Qualité : Le produit final subit une purification rigoureuse et un contrôle de la qualité pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Step 1: Nucleophilic Substitution

Reaction :

4'-Bromomethyl-2-cyanobiphenyl reacts with L-valine methyl ester hydrochloride in acetonitrile, catalyzed by N,N-diisopropylethylamine (DIPEA).

Product :

N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester (Intermediate II).

Conditions :

Step 2: Acylation with Deuterated Pentanoyl Chloride

Reaction :

Intermediate II undergoes acylation using deuterated pentanoyl chloride (CDCOCl) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Product :

N-[(2'-Cyanobiphenyl-4-yl)methyl]-N-(pentanoyl-d)-L-valine methyl ester.

Conditions :

Step 3: Tetrazole Cyclization

Reaction :

The nitrile group in the intermediate reacts with sodium azide (NaN) in the presence of tributyltin chloride (BuSnCl) or ZnCl.

Product :

N-[(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl]-N-(pentanoyl-d)-L-valine methyl ester.

Conditions :

Step 4: Ester Hydrolysis

Reaction :

The methyl ester undergoes alkaline hydrolysis (NaOH) to yield the carboxylic acid.

Product :

Valsartan D9 (free acid form).

Conditions :

Key Reaction Parameters

Analytical Interactions in LC-MS/MS

This compound undergoes specific ion transitions during mass spectrometry:

-

Ionization : Electrospray ionization (ESI) in positive mode.

-

Mass Transitions :

-

Fragmentation Pathways :

Stability and Degradation

-

Plasma Stability : Stable for 24 hours at RT and 65 hours at 2–8°C .

-

Freeze-Thaw Stability : No degradation after three cycles (-30°C) .

Critical Reaction Optimizations

Applications De Recherche Scientifique

Analytical Applications

Internal Standardization

Valsartan D9 is employed as an internal standard in bioanalytical methods to improve the quantification accuracy of valsartan in biological matrices. The use of deuterated compounds like this compound helps to minimize variability due to matrix effects and enhances the sensitivity of detection methods .

Method Development

Numerous studies have focused on developing and validating analytical methods that incorporate this compound. For instance, a study established a robust HPLC-MS/MS method for the quantification of valsartan in rat plasma, where this compound was used as an internal standard. This method demonstrated high recovery rates and precision, indicating its suitability for pharmacokinetic studies .

Clinical Pharmacology

Therapeutic Monitoring

Valsartan is widely recognized for its antihypertensive properties and is used in managing conditions such as hypertension, heart failure, and diabetic nephropathy. The pharmacokinetic profiles obtained using this compound allow clinicians to monitor therapeutic levels effectively, ensuring optimal dosing regimens are maintained for patient safety and efficacy .

Efficacy Studies

Clinical studies have demonstrated that valsartan significantly lowers blood pressure and reduces cardiovascular risk. For example, research involving over 19,000 patients showed that valsartan treatment effectively decreased systolic and diastolic blood pressure within 90 days, highlighting its real-world effectiveness . The incorporation of this compound in these studies enhances the reliability of the results by providing accurate quantification of drug levels.

Case Studies Overview

Mécanisme D'action

Valsartan D9 exerce ses effets en se liant sélectivement au récepteur de type 1 de l’angiotensine II, empêchant l’angiotensine II de se lier et d’exercer ses effets hypertensifs. Cela conduit à :

Vasodilatation : Dilatation des vaisseaux sanguins, réduisant la pression artérielle.

Réduction des Niveaux d’Aldostérone : Des niveaux plus faibles d’aldostérone, réduisant la rétention de sodium et d’eau.

Amélioration de la Fonction Cardiaque : Augmentation du débit cardiaque et prévention de l’hypertrophie et du remodelage ventriculaires

Composés Similaires :

Télmisartan : Un autre bloqueur des récepteurs de l’angiotensine II avec des effets antihypertenseurs similaires.

Candesartan : Connu pour ses effets durables dans la gestion de l’hypertension.

Losartan : Le premier bloqueur des récepteurs de l’angiotensine II développé, largement utilisé pour l’hypertension et l’insuffisance cardiaque.

Olmesartan : Efficace pour réduire la pression artérielle avec un profil de sécurité favorable.

Irbésartan : Utilisé pour l’hypertension et la néphropathie diabétique.

Unicité du this compound : this compound est unique en raison de son marquage au deutérium, qui présente plusieurs avantages :

Stabilité Améliorée : Les atomes de deutérium peuvent améliorer la stabilité métabolique du composé.

Pharmacocinétique Améliorée : Le marquage au deutérium peut modifier les propriétés pharmacocinétiques, conduisant potentiellement à une meilleure efficacité et à une réduction des effets secondaires.

Applications de Recherche : Le marquage au deutérium permet un suivi et une analyse précis dans les études pharmacocinétiques et métaboliques

Comparaison Avec Des Composés Similaires

Telmisartan: Another angiotensin II receptor blocker with similar antihypertensive effects.

Candesartan: Known for its long-lasting effects in managing hypertension.

Losartan: The first angiotensin II receptor blocker developed, widely used for hypertension and heart failure.

Olmesartan: Effective in reducing blood pressure with a favorable safety profile.

Irbesartan: Used for hypertension and diabetic nephropathy.

Uniqueness of Valsartan D9: this compound is unique due to its deuterium labeling, which provides several advantages:

Enhanced Stability: Deuterium atoms can enhance the metabolic stability of the compound.

Improved Pharmacokinetics: Deuterium labeling can alter the pharmacokinetic properties, potentially leading to better efficacy and reduced side effects.

Research Applications: The deuterium label allows for precise tracking and analysis in pharmacokinetic and metabolic studies

Activité Biologique

Valsartan D9, a deuterated derivative of valsartan, is primarily utilized as an internal standard in pharmacokinetic studies. This compound retains the biological activity of its parent drug, valsartan, which is an angiotensin II receptor blocker (ARB) effective in treating hypertension and heart failure. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

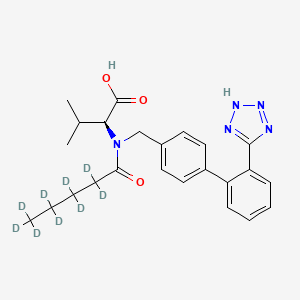

Chemical Structure:

- Molecular Formula: CHDNO

- Molecular Weight: 444.574 g/mol

- Deuteration: The presence of nine deuterium atoms enhances analytical precision without altering the biological function.

Valsartan functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor with an IC50 value of 2.7 nM, demonstrating a selectivity ratio of approximately 20,000-fold for AT1 over AT2 receptors . Unlike some other ARBs, valsartan does not significantly affect peroxisome proliferator-activated receptor gamma (PPARγ) activity in vitro .

Biological Activity and Clinical Findings

Pharmacodynamics:

- This compound exhibits similar pharmacological effects to valsartan, including vasodilation and reduced blood pressure through AT1 receptor antagonism.

- It has been shown to decrease left ventricular fibrosis and improve cardiac output in animal models of heart failure .

Clinical Studies:

A review of clinical studies reveals that valsartan effectively reduces systolic and diastolic blood pressure across various populations, including those with diabetes and chronic kidney disease. Notable findings from key studies include:

Case Studies

Case Study 1: Heart Failure Management

In a study involving streptozotocin-induced diabetic mice, administration of valsartan (30 mg/kg) resulted in a significant increase in cardiac output and a reduction in left ventricular fibrosis. This suggests that this compound may have similar protective effects against cardiac remodeling in heart failure .

Case Study 2: Hypertension Control

A multi-center observational study demonstrated that valsartan significantly lowered blood pressure and total cardiovascular risk within a 90-day treatment period. The study involved over 19,000 patients and highlighted the effectiveness of valsartan regimens in managing hypertension and reducing cardiovascular morbidity .

Pharmacokinetics

This compound is characterized by rapid absorption and distribution, with minimal liver metabolism (approximately 20% biotransformation). The primary metabolite accounts for about 9% of the dose. Importantly, valsartan does not inhibit cytochrome P450 enzymes at clinically relevant concentrations, minimizing potential drug interactions .

Propriétés

IUPAC Name |

(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-KDDXQTGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648813 | |

| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089736-73-1 | |

| Record name | N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.